Methyl 2-(2-amino-5-methyl-1,3-thiazol-4-yl)acetate

Description

BenchChem offers high-quality Methyl 2-(2-amino-5-methyl-1,3-thiazol-4-yl)acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 2-(2-amino-5-methyl-1,3-thiazol-4-yl)acetate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 2-(2-amino-5-methyl-1,3-thiazol-4-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O2S/c1-4-5(3-6(10)11-2)9-7(8)12-4/h3H2,1-2H3,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJTGLNPZNUZMIZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(S1)N)CC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80377025 | |

| Record name | methyl 2-(2-amino-5-methyl-1,3-thiazol-4-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80377025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

259654-73-4 | |

| Record name | methyl 2-(2-amino-5-methyl-1,3-thiazol-4-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80377025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Methyl 2-(2-amino-5-methyl-1,3-thiazol-4-yl)acetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a viable synthetic pathway for Methyl 2-(2-amino-5-methyl-1,3-thiazol-4-yl)acetate, a heterocyclic compound of interest in pharmaceutical and chemical research. The synthesis is based on the well-established Hantzsch thiazole synthesis. This document details the experimental protocol, presents key quantitative data, and visualizes the synthetic route for clarity.

Synthesis Pathway

The synthesis of Methyl 2-(2-amino-5-methyl-1,3-thiazol-4-yl)acetate can be achieved through the cyclocondensation reaction of a β-ketoester with thiourea. Specifically, the reaction involves methyl 4-bromo-3-oxopentanoate and thiourea. This method is an adaptation of the synthesis of the corresponding ethyl ester, a closely related analog.[1]

The proposed reaction proceeds as follows: methyl 4-bromo-3-oxopentanoate reacts with thiourea in an alcoholic solvent. The amino group of thiourea acts as a nucleophile, attacking the carbonyl carbon of the keto group, while the thiol group attacks the carbon bearing the bromine atom, leading to the formation of the thiazole ring.

Quantitative Data

The following table summarizes the key quantitative data for the synthesis of the analogous ethyl ester, which can be considered indicative for the synthesis of the methyl ester.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Melting Point (°C) | Spectroscopic Data |

| Ethyl 2-(2-amino-5-methylthiazol-4-yl) acetate | C₈H₁₂N₂O₂S | 200.26 | 74 | Not Reported | ¹H NMR (DMSO-d₆, δ ppm): 6.91 (s, 2H, NH₂), 4.07 (q, 2H, O–CH₂–CH₃), 3.43 (s, 2H, CO–CH₂), 2.32 (s, 3H, CH₃), 1.18 (t, 3H, O–CH₂–CH₃). IR (nujol, cm⁻¹): 3407 (NH₂), 1684 (C=O).[1] |

| Methyl 2-(2-amino-5-methyl-1,3-thiazol-4-yl)acetate | C₇H₁₀N₂O₂S | 186.23 [2][3] | N/A | 111-113 [2][3] | N/A |

Note: Data for the target methyl ester is based on publicly available information from chemical suppliers. The yield for the methyl ester is expected to be comparable to the ethyl ester.

Experimental Protocol

The following is a detailed experimental protocol for the synthesis of Ethyl 2-(2-amino-5-methylthiazol-4-yl) acetate, which can be adapted for the synthesis of the target methyl ester by substituting ethyl 4-bromo-3-oxopentanoate with methyl 4-bromo-3-oxopentanoate.[1]

Materials:

-

Methyl 4-bromo-3-oxopentanoate

-

Thiourea

-

Ethanol

-

Methylene chloride

-

Water

Procedure:

-

In a microwave test tube (20 mL) equipped with a magnetic stirring bar, combine methyl 4-bromo-3-oxopentanoate (10 mmol) and thiourea (10 mmol, 0.76 g).

-

Add 8 mL of ethanol to the mixture.

-

Seal the tube and irradiate in a microwave reactor for 5 minutes.

-

After the reaction is complete, cool the tube to room temperature.

-

Pour the contents into 20 mL of water.

-

Extract the product with methylene chloride (30 mL).

-

Wash the organic layer with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to yield Methyl 2-(2-amino-5-methyl-1,3-thiazol-4-yl)acetate.

Synthesis Pathway Visualization

The following diagram illustrates the synthetic pathway for Methyl 2-(2-amino-5-methyl-1,3-thiazol-4-yl)acetate.

Caption: Hantzsch thiazole synthesis of the target compound.

References

"Methyl 2-(2-amino-5-methyl-1,3-thiazol-4-yl)acetate" physical properties

An In-depth Technical Guide on the Physical Properties of Methyl 2-(2-amino-5-methyl-1,3-thiazol-4-yl)acetate

This technical guide provides a comprehensive overview of the known physical and chemical properties of Methyl 2-(2-amino-5-methyl-1,3-thiazol-4-yl)acetate, a key intermediate in pharmaceutical and chemical synthesis. This document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry.

Chemical Identity and Structure

Chemical Name: Methyl 2-(2-amino-5-methyl-1,3-thiazol-4-yl)acetate CAS Number: 72054-60-5[1][2] Molecular Formula: C₇H₁₀N₂O₂S[1][2][3]

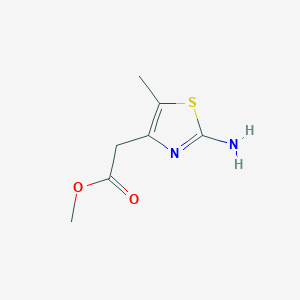

Chemical Structure:

Caption: Chemical structure of Methyl 2-(2-amino-5-methyl-1,3-thiazol-4-yl)acetate.

Tabulated Physical and Chemical Properties

The following table summarizes the key physicochemical properties of Methyl 2-(2-amino-5-methyl-1,3-thiazol-4-yl)acetate.

| Property | Value | Source |

| Molecular Weight | 186.23 g/mol | [1][2][3] |

| Exact Mass | 186.04629874 g/mol | [2][3] |

| Melting Point | 111-113 °C | [1][2][3] |

| Boiling Point (Predicted) | 313.1 ± 22.0 °C | [1][2][3] |

| Density (Predicted) | 1.283 ± 0.06 g/cm³ | [1][2][3] |

| pKa (Predicted) | 3.08 ± 0.10 | [2][3] |

| Polar Surface Area (PSA) | 93.45 Ų | [2][3] |

| LogP (XLogP3) | 1.33 | [2][3] |

Experimental Protocols

Detailed experimental procedures for determining the physical properties of organic compounds like Methyl 2-(2-amino-5-methyl-1,3-thiazol-4-yl)acetate are outlined below. These are generalized protocols and may require optimization based on the specific equipment and sample purity.

Synthesis Protocol

The synthesis of 2-aminothiazole derivatives often follows the Hantzsch thiazole synthesis. A general procedure for a related compound, ethyl 2-(2-amino-5-methyl-1,3-thiazol-4-yl)acetate, involves the reaction of an appropriate ketoester with thiourea.[4]

Caption: General workflow for the synthesis of 2-aminothiazole derivatives.

Methodology:

-

Reaction Setup: A solution of ethyl 4-bromo-3-oxopentanoate and thiourea in absolute ethanol is prepared in a round-bottom flask.[4]

-

Reflux: The reaction mixture is refluxed for several hours (e.g., 6 hours).[4]

-

Isolation: Upon cooling, the formed precipitate is collected by filtration.[4]

-

Purification: The crude product is then purified by recrystallization from a suitable solvent like ethanol to yield the final product.[4]

Determination of Physical Properties

The following diagram and protocols describe the general workflow for characterizing a synthesized organic solid.

Caption: Workflow for determining the physical properties of an organic compound.

Melting Point Determination: The melting point of an organic solid is determined using a melting point apparatus.[5]

-

A small amount of the finely powdered, dry sample is packed into a capillary tube.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated slowly, and the temperature at which the substance starts to melt and the temperature at which it becomes completely liquid are recorded as the melting range.[5] A narrow melting range is indicative of a pure compound.

Boiling Point Determination: For high-melting solids, the boiling point is often predicted or determined under reduced pressure. A general method for liquids is simple distillation.[5]

-

The compound is placed in a round-bottom flask.

-

A distillation apparatus is assembled with a thermometer placed so that the bulb is just below the side arm of the distillation head.

-

The liquid is heated, and the temperature is recorded when the vapor temperature stabilizes during distillation.[5] This stable temperature is the boiling point.

Spectroscopic Analysis:

-

Infrared (IR) Spectroscopy: An IR spectrum is recorded to identify the functional groups present in the molecule. For a related compound, characteristic IR bands were observed for the C=O (ester) group around 1684 cm⁻¹ and the NH₂ group around 3364 cm⁻¹.[4]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are used to determine the structure of the molecule by showing the different chemical environments of the hydrogen and carbon atoms. For a similar 2-amino-5-methylthiazole derivative, a characteristic singlet for the methyl (CH₃) group was observed around 2.32 ppm and a singlet for the amine (NH₂) protons was seen at 6.91 ppm in the ¹H NMR spectrum.[4]

-

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound. The mass spectrum would be expected to show a molecular ion peak corresponding to the molecular weight of the compound (186.23 g/mol ).[4]

References

Elucidation of the Chemical Structure of Methyl 2-(2-amino-5-methyl-1,3-thiazol-4-yl)acetate: A Technical Guide

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

The 2-aminothiazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of a wide array of biologically active compounds. This technical guide focuses on the chemical structure elucidation of a specific derivative, Methyl 2-(2-amino-5-methyl-1,3-thiazol-4-yl)acetate. This document provides a comprehensive overview of its chemical properties, a detailed experimental protocol for its synthesis, and an analysis of its spectral data for structural confirmation. The information presented herein is intended to be a valuable resource for researchers engaged in the synthesis, characterization, and application of novel thiazole-based compounds in drug discovery and development.

Chemical Properties and Data

Methyl 2-(2-amino-5-methyl-1,3-thiazol-4-yl)acetate is a heterocyclic compound classified as a pharmaceutical intermediate.[1][2] Its fundamental chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 72054-60-5 | [1][2] |

| Molecular Formula | C₇H₁₀N₂O₂S | [1][2] |

| Molecular Weight | 186.23 g/mol | [1][3] |

| Melting Point | 111-113 °C | [1][3] |

| Boiling Point (Predicted) | 313.1 ± 22.0 °C | [1][3] |

| Density (Predicted) | 1.283 ± 0.06 g/cm³ | [3] |

Synthesis Protocol

Synthesis Workflow

Caption: Synthesis workflow for Methyl 2-(2-amino-5-methyl-1,3-thiazol-4-yl)acetate.

Experimental Procedure

Step 1: Synthesis of Methyl 4-bromo-3-oxopentanoate

-

To a refluxing solution of methyl 3-oxopentanoate in a suitable solvent (e.g., methanol or acetic acid), add bromine dropwise.

-

The addition rate should be controlled to maintain a steady reaction, as indicated by the disappearance of the bromine color.

-

After the addition is complete, continue stirring for a short period to ensure the reaction goes to completion.

-

Remove the solvent under reduced pressure.

-

The crude product can be purified by extraction and subsequent removal of the extraction solvent.

Step 2: Synthesis of Methyl 2-(2-amino-5-methyl-1,3-thiazol-4-yl)acetate

-

Dissolve thiourea in ethanol in a round-bottom flask equipped with a reflux condenser.

-

Add the crude Methyl 4-bromo-3-oxopentanoate from Step 1 to the solution.

-

Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by thin-layer chromatography.

-

Upon completion, cool the reaction mixture to room temperature.

-

The product may precipitate out of the solution. If not, the solvent can be partially removed under reduced pressure to induce crystallization.

-

Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.

-

The crude product can be recrystallized from a suitable solvent, such as ethanol, to obtain the pure compound.

Structural Elucidation via Spectral Analysis

The definitive confirmation of the chemical structure of Methyl 2-(2-amino-5-methyl-1,3-thiazol-4-yl)acetate is achieved through a combination of spectroscopic techniques. While specific spectral data for the methyl ester is not widely published, the expected spectral characteristics can be inferred from its ethyl ester analog and related 2-aminothiazole derivatives.

Predicted Spectroscopic Data

| Spectroscopic Technique | Predicted Key Signals |

| ¹H NMR | - Singlet for the thiazole methyl protons (CH₃) ~2.3 ppm- Singlet for the methylene protons (CH₂) adjacent to the thiazole ring ~3.4 ppm- Singlet for the methyl ester protons (OCH₃) ~3.7 ppm- Broad singlet for the amine protons (NH₂) ~6.9 ppm |

| ¹³C NMR | - Signal for the thiazole methyl carbon (CH₃) ~15 ppm- Signal for the methylene carbon (CH₂) ~30 ppm- Signal for the methyl ester carbon (OCH₃) ~52 ppm- Signals for the thiazole ring carbons (C4, C5, C2) in the range of 100-170 ppm- Signal for the ester carbonyl carbon (C=O) ~170 ppm |

| IR (cm⁻¹) | - N-H stretching of the primary amine ~3400-3300 cm⁻¹- C-H stretching of methyl and methylene groups ~3000-2850 cm⁻¹- C=O stretching of the ester ~1735 cm⁻¹- C=N and C=C stretching of the thiazole ring ~1650-1500 cm⁻¹ |

| Mass Spectrometry (m/z) | - Molecular ion peak [M]⁺ at approximately 186.05 |

Biological Significance and Potential Applications

The 2-aminothiazole core is a privileged scaffold in drug discovery, with derivatives exhibiting a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antibacterial, and antiviral properties.[5][6][7][8] While the specific biological activity of Methyl 2-(2-amino-5-methyl-1,3-thiazol-4-yl)acetate has not been extensively reported, its structural similarity to other active 2-aminothiazole derivatives suggests its potential as a valuable intermediate for the synthesis of novel therapeutic agents. Further research is warranted to explore its biological profile and potential applications in various disease areas.

Logical Relationship of 2-Aminothiazole in Drug Discovery

Caption: The central role of the 2-aminothiazole core in the drug discovery process.

Conclusion

This technical guide has provided a detailed overview of the chemical structure elucidation of Methyl 2-(2-amino-5-methyl-1,3-thiazol-4-yl)acetate. By presenting its chemical properties, a robust synthesis protocol, and predicted spectral data, this document serves as a practical resource for chemists and pharmacologists. The versatile 2-aminothiazole scaffold continues to be a fertile ground for the discovery of new medicines, and a thorough understanding of the synthesis and characterization of its derivatives is paramount for advancing this field of research.

References

- 1. methyl 3-bromo-4-oxopentanoate synthesis - chemicalbook [chemicalbook.com]

- 2. echemi.com [echemi.com]

- 3. chembk.com [chembk.com]

- 4. Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 8. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic and Synthetic Profile of Methyl 2-(2-amino-5-methyl-1,3-thiazol-4-yl)acetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic characteristics and a reliable synthetic route for Methyl 2-(2-amino-5-methyl-1,3-thiazol-4-yl)acetate. The information presented herein is intended to support research and development activities in medicinal chemistry and drug discovery.

Chemical Structure and Properties

Methyl 2-(2-amino-5-methyl-1,3-thiazol-4-yl)acetate is a heterocyclic compound featuring a 2-aminothiazole core, a functionality of significant interest in the development of pharmacologically active agents.

| Property | Value |

| Molecular Formula | C₇H₁₀N₂O₂S[1] |

| Molecular Weight | 186.23 g/mol [1] |

| CAS Number | 72054-60-5[1][2] |

| Appearance | Pale-yellow crystals (predicted) |

| Melting Point | 111-113 °C[1][2] |

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for the target compound. These predictions are based on the known data for the ethyl ester analog and standard chemical shift increments.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~6.91 | Singlet | 2H | -NH₂ |

| ~3.65 | Singlet | 3H | -OCH₃ |

| ~3.43 | Singlet | 2H | -CH₂- |

| ~2.32 | Singlet | 3H | -CH₃ (thiazole) |

Solvent: DMSO-d₆

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Assignment |

| ~170 | C=O (ester) |

| ~168 | C-2 (thiazole, C-NH₂) |

| ~148 | C-4 (thiazole) |

| ~115 | C-5 (thiazole) |

| ~52 | -OCH₃ |

| ~30 | -CH₂- |

| ~12 | -CH₃ (thiazole) |

Solvent: DMSO-d₆

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the functional groups present in the molecule.

Table 3: Predicted IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3407 | Strong, Broad | N-H stretch (NH₂) |

| ~1684 | Strong | C=O stretch (ester) |

| ~1620 | Medium | N-H bend (NH₂) |

| ~1540 | Medium | C=N stretch (thiazole ring) |

| ~1250 | Strong | C-O stretch (ester) |

Mass Spectrometry (MS)

The mass spectrum is predicted to show a molecular ion peak corresponding to the exact mass of the compound.

Table 4: Predicted Mass Spectrometry Data

| m/z | Ion |

| 186.0463 | [M]⁺ (Molecular Ion) |

| 127.0381 | [M - COOCH₃]⁺ |

Experimental Protocols

The following sections detail the synthetic procedure and the methodologies for acquiring the spectroscopic data.

Synthesis of Methyl 2-(2-amino-5-methyl-1,3-thiazol-4-yl)acetate

This procedure is adapted from the synthesis of the corresponding ethyl ester.

Reaction Scheme:

Procedure:

-

To a solution of methyl 4-chloro-3-oxobutanoate (1 equivalent) in ethanol, add thiourea (1 equivalent).

-

The reaction mixture is heated at reflux for 4-6 hours.

-

The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion, the solvent is removed under reduced pressure.

-

The resulting residue is dissolved in water and neutralized with a saturated solution of sodium bicarbonate.

-

The precipitated solid is collected by filtration, washed with water, and dried under vacuum to afford the crude product.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure Methyl 2-(2-amino-5-methyl-1,3-thiazol-4-yl)acetate.

Spectroscopic Characterization Workflow

The following diagram illustrates the workflow for the spectroscopic analysis of the synthesized compound.

Instrumentation:

-

NMR: Spectra would be recorded on a 400 MHz or 500 MHz spectrometer using deuterated dimethyl sulfoxide (DMSO-d₆) as the solvent and tetramethylsilane (TMS) as an internal standard.

-

IR: The IR spectrum would be obtained using a Fourier Transform Infrared (FTIR) spectrometer, with the sample prepared as a KBr pellet.

-

MS: Mass spectral data would be acquired using an electrospray ionization (ESI) mass spectrometer.

This guide provides a foundational understanding of the spectroscopic and synthetic aspects of Methyl 2-(2-amino-5-methyl-1,3-thiazol-4-yl)acetate. The provided data and protocols are intended to facilitate further research and application of this versatile chemical entity.

References

An In-depth Technical Guide to Methyl 2-(2-amino-5-methyl-1,3-thiazol-4-yl)acetate (CAS: 72054-60-5)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-(2-amino-5-methyl-1,3-thiazol-4-yl)acetate is a heterocyclic compound belonging to the 2-aminothiazole class of molecules. This class is of significant interest in medicinal chemistry due to the broad range of biological activities exhibited by its derivatives, including antimicrobial, anti-inflammatory, and anticancer properties. This technical guide provides a comprehensive overview of the known properties, a proposed synthesis protocol, and the potential biological significance of Methyl 2-(2-amino-5-methyl-1,3-thiazol-4-yl)acetate, based on available data and the well-established chemistry and pharmacology of the 2-aminothiazole scaffold.

Physicochemical Properties

The known physicochemical properties of Methyl 2-(2-amino-5-methyl-1,3-thiazol-4-yl)acetate are summarized in the table below. These values are primarily sourced from chemical supplier databases and computational predictions.

| Property | Value | Source |

| CAS Number | 72054-60-5 | Echemi[1][2] |

| Molecular Formula | C₇H₁₀N₂O₂S | Echemi[1][2] |

| Molecular Weight | 186.23 g/mol | Echemi[1][2] |

| Melting Point | 111-113 °C | Echemi[1][2] |

| Boiling Point (Predicted) | 313.1 ± 22.0 °C | Echemi[1][2] |

| Density (Predicted) | 1.283 ± 0.06 g/cm³ | ChemBK[3] |

| pKa (Predicted) | 3.08 ± 0.10 | Echemi[1][2] |

| XLogP3 (Predicted) | 1.330 | Echemi[1][2] |

| Topological Polar Surface Area | 93.4 Ų | Echemi[1][2] |

Synthesis and Experimental Protocols

Proposed Synthesis: Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis involves the reaction of an α-haloketone with a thiourea or thioamide.[4][5][6] In this proposed synthesis, methyl 4-chloroacetoacetate would be reacted with thiourea to yield the target compound.

Reaction Scheme:

References

An In-depth Technical Guide to the Solubility Profile of Methyl 2-(2-amino-5-methyl-1,3-thiazol-4-yl)acetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-(2-amino-5-methyl-1,3-thiazol-4-yl)acetate is a heterocyclic compound categorized as a pharmaceutical intermediate.[1] Thiazole derivatives are of significant interest in medicinal chemistry due to their presence in various pharmacologically active molecules and their versatile biological activities.[4][5] Understanding the solubility of such intermediates is a critical parameter in drug discovery and development, as it influences reaction conditions, purification strategies, formulation development, and ultimately, the bioavailability of an active pharmaceutical ingredient (API).[6][7]

This guide will first present the available physicochemical data for Methyl 2-(2-amino-5-methyl-1,3-thiazol-4-yl)acetate. Subsequently, it will provide a detailed experimental protocol for determining its thermodynamic solubility using the industry-standard shake-flask method.

Physicochemical Properties

While specific solubility values are not published, a summary of the known and predicted physicochemical properties of Methyl 2-(2-amino-5-methyl-1,3-thiazol-4-yl)acetate is presented in Table 1. These properties are essential for designing solubility experiments and for understanding the compound's general behavior.

Table 1: Physicochemical Properties of Methyl 2-(2-amino-5-methyl-1,3-thiazol-4-yl)acetate

| Property | Value | Source |

| CAS Number | 72054-60-5 | [1][2][3] |

| Molecular Formula | C₇H₁₀N₂O₂S | [1][2][8] |

| Molecular Weight | 186.23 g/mol | [1][8] |

| Melting Point | 111-113 °C | [1][2][8] |

| Boiling Point (Predicted) | 313.1 ± 22.0 °C | [1][2][8] |

| Density (Predicted) | 1.283 ± 0.06 g/cm³ | [1][2][8] |

| pKa (Predicted) | 3.08 ± 0.10 | [1][8] |

| XLogP3 (Predicted) | 1.33040 | [1][8] |

The predicted pKa of 3.08 suggests that the compound is a weak base.[1][8] The solubility of ionizable compounds is highly dependent on the pH of the medium.[6][7] Therefore, determining the pH-solubility profile is crucial. Thiazole derivatives, in general, tend to be soluble in polar organic solvents like DMSO and acetone, with solubility often increasing with temperature.[9]

Experimental Protocol for Solubility Determination

The following section details a comprehensive protocol for determining the equilibrium (thermodynamic) solubility of Methyl 2-(2-amino-5-methyl-1,3-thiazol-4-yl)acetate using the shake-flask method. This method is considered the gold standard for solubility measurement.[6][10]

Principle

An excess amount of the solid compound is equilibrated with a specific solvent or buffer system at a controlled temperature. The system is agitated for a sufficient period to ensure equilibrium is reached between the dissolved and undissolved solid. After equilibration, the solid and liquid phases are separated, and the concentration of the compound in the clear supernatant is quantified using a validated analytical method.[10]

Materials and Equipment

-

Methyl 2-(2-amino-5-methyl-1,3-thiazol-4-yl)acetate (solid)

-

Selected solvents (e.g., Water, Ethanol, Methanol, Acetone, Acetonitrile, Dimethyl Sulfoxide (DMSO))

-

Aqueous buffers (pH range 1.2 - 6.8, as recommended by WHO for BCS classification)[11]

-

Orbital shaker or other mechanical agitator with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PVDF or PTFE)

-

Analytical balance

-

pH meter

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks, pipettes, and vials

Detailed Methodology

-

Preparation of Saturated Solutions:

-

Add an excess amount of Methyl 2-(2-amino-5-methyl-1,3-thiazol-4-yl)acetate to a series of vials, each containing a known volume (e.g., 5 mL) of the desired solvent or buffer. The presence of undissolved solid is essential to ensure saturation.[6][12]

-

The pH of the suspension should be measured and recorded both at the beginning and at the end of the experiment to ensure it remains constant.[6]

-

-

Equilibration:

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a temperature-controlled orbital shaker set to a standard temperature, typically 25 °C or 37 °C for biological relevance.[11]

-

Agitate the samples for a predetermined period (e.g., 24, 48, or 72 hours). It is recommended to take samples at different time points (e.g., 2, 4, 8, 24, 48 hours) to confirm that equilibrium has been reached, which is indicated by a plateau in the concentration of the dissolved compound.[12]

-

-

Phase Separation:

-

After equilibration, allow the vials to stand to let the excess solid settle.

-

Carefully withdraw an aliquot of the supernatant. To ensure all solid particles are removed, the aliquot should be filtered through a syringe filter (e.g., 0.22 µm) or centrifuged at high speed. Care should be taken to avoid adsorption of the compound onto the filter material.[10]

-

-

Quantification:

-

Accurately dilute the clear filtrate with a suitable solvent to a concentration within the calibration range of the analytical method.

-

Analyze the concentration of Methyl 2-(2-amino-5-methyl-1,3-thiazol-4-yl)acetate in the diluted samples using a validated HPLC method. HPLC is preferred over UV-Vis spectrophotometry as it can distinguish the parent compound from any potential impurities or degradants.[6]

-

-

Data Analysis:

-

Construct a calibration curve by plotting the analytical response versus the concentration of standard solutions of known concentrations.

-

Use the calibration curve to determine the concentration of the compound in the diluted samples.

-

Calculate the solubility by taking the dilution factor into account. The solubility is typically expressed in mg/mL or mol/L.

-

Perform a minimum of three replicate determinations for each solvent and pH condition to ensure the reliability of the results.[12]

-

Visualized Experimental Workflow

The following diagram illustrates the logical workflow for the determination of the solubility of Methyl 2-(2-amino-5-methyl-1,3-thiazol-4-yl)acetate.

Caption: Workflow for Equilibrium Solubility Determination.

Conclusion

While direct quantitative solubility data for Methyl 2-(2-amino-5-methyl-1,3-thiazol-4-yl)acetate is not currently available in published literature, its physicochemical profile can be established through standardized experimental procedures. This guide provides the necessary theoretical background and a detailed, practical protocol for researchers to determine the solubility of this compound in various solvents and at different pH values. The resulting data will be invaluable for its application in synthesis, purification, and the early stages of pharmaceutical development. The provided workflow and methodologies ensure a robust and reproducible approach to generating a comprehensive solubility profile.

References

- 1. echemi.com [echemi.com]

- 2. chembk.com [chembk.com]

- 3. parchem.com [parchem.com]

- 4. researchgate.net [researchgate.net]

- 5. globalresearchonline.net [globalresearchonline.net]

- 6. dissolutiontech.com [dissolutiontech.com]

- 7. pharmatutor.org [pharmatutor.org]

- 8. echemi.com [echemi.com]

- 9. solubilityofthings.com [solubilityofthings.com]

- 10. benchchem.com [benchchem.com]

- 11. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 12. who.int [who.int]

Unveiling the Solid State: A Technical Guide to the Crystal Structure Analysis of Thiazole Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure of thiazole derivatives, a class of compounds of significant interest in pharmaceutical research due to their diverse biological activities. While a crystal structure for "Methyl 2-(2-amino-5-methyl-1,3-thiazol-4-yl)acetate" is not publicly available at the time of this writing, this guide will utilize the comprehensive crystallographic data of a closely related compound, methyl 2-hydroxy-5-[(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)amino]benzoate , to illustrate the principles and methodologies of crystal structure analysis. This analysis serves as a robust proxy for understanding the solid-state characteristics of this important class of molecules.

Thiazole-containing compounds are known to exhibit a wide range of pharmacological effects, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The precise three-dimensional arrangement of atoms within a crystal lattice, determined through X-ray crystallography, is fundamental to understanding a compound's physicochemical properties, such as solubility, stability, and bioavailability, which are critical for drug development.

Experimental Protocol: Single-Crystal X-ray Diffraction

The determination of a crystal structure is a meticulous process that involves growing a high-quality single crystal, irradiating it with X-rays, and analyzing the resulting diffraction pattern.

Crystal Growth

High-quality single crystals are paramount for successful X-ray diffraction analysis. A common method for small organic molecules is slow evaporation from a supersaturated solution. For the representative compound, crystals were obtained by recrystallization from an ethanol/water mixture.

Data Collection

A suitable single crystal is mounted on a goniometer and placed in a diffractometer. The crystal is then irradiated with a monochromatic X-ray beam, and the diffraction data are collected as the crystal is rotated. For the analysis of methyl 2-hydroxy-5-[(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)amino]benzoate, a Bruker D8 VENTURE PHOTON 100 CMOS diffractometer was used with Cu Kα radiation.

Structure Solution and Refinement

The collected diffraction data, which consists of the intensities and positions of the diffracted X-ray spots, is used to solve the crystal structure. This is typically achieved using direct methods for small molecules. The initial model of the structure is then refined against the experimental data to obtain the final, accurate atomic positions and thermal parameters.

Below is a generalized workflow for single-crystal X-ray diffraction:

Quantitative Crystal Structure Data

The following tables summarize the crystallographic data for the representative compound, methyl 2-hydroxy-5-[(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)amino]benzoate.

Crystal Data and Structure Refinement

| Parameter | Value |

| Empirical Formula | C₁₁H₁₀N₂O₄S |

| Formula Weight | 266.27 |

| Temperature | 150 K |

| Wavelength | 1.54178 Å (Cu Kα) |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | |

| a | 4.7787 (1) Å |

| b | 25.4128 (7) Å |

| c | 18.9599 (5) Å |

| α | 90° |

| β | 90.841 (1)° |

| γ | 90° |

| Volume | 2302.24 (10) ų |

| Z | 8 |

| Calculated Density | 1.536 Mg/m³ |

| Absorption Coefficient | 2.62 mm⁻¹ |

| F(000) | 1104 |

| Data Collection | |

| Theta range for data collection | 3.49 to 74.53° |

| Index ranges | -5≤h≤5, -31≤k≤31, -23≤l≤23 |

| Reflections collected | 17982 |

| Independent reflections | 4582 [R(int) = 0.031] |

| Refinement | |

| Refinement method | Full-matrix least-squares on F² |

| Data / restraints / parameters | 4582 / 0 / 327 |

| Goodness-of-fit on F² | 1.04 |

| Final R indices [I>2sigma(I)] | R1 = 0.034, wR2 = 0.089 |

| R indices (all data) | R1 = 0.039, wR2 = 0.092 |

| Largest diff. peak and hole | 0.29 and -0.26 e.Å⁻³ |

Data sourced from Mohamed et al. (2015).

Selected Bond Lengths and Angles

The precise measurement of bond lengths and angles provides insight into the molecular geometry. For the representative thiazole derivative, key intramolecular distances and angles would be analyzed, particularly within the thiazole ring and its substituents, to understand electronic effects and potential strain.

Structural Insights and Intermolecular Interactions

The crystal structure of methyl 2-hydroxy-5-[(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)amino]benzoate reveals two independent molecules in the asymmetric unit. These molecules are linked through a network of hydrogen bonds, including N—H···O and N—H···N interactions, which are crucial in determining the packing arrangement in the solid state. Such interactions can significantly influence the physical properties of the material.

The logical relationship between molecular structure and bulk properties is outlined in the diagram below:

Conclusion

The crystal structure analysis of thiazole derivatives, exemplified here by the detailed study of a closely related analogue, provides invaluable information for drug development. A thorough understanding of the three-dimensional atomic arrangement and intermolecular interactions in the solid state is a critical component in the rational design of new therapeutic agents with optimized properties. Further research to obtain the specific crystal structure of "Methyl 2-(2-amino-5-methyl-1,3-thiazol-4-yl)acetate" would be a valuable contribution to the field.

References

The Strategic Role of Methyl 2-(2-amino-5-methyl-1,3-thiazol-4-yl)acetate in Synthetic Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the synthesis and utility of Methyl 2-(2-amino-5-methyl-1,3-thiazol-4-yl)acetate, a pivotal starting material in the development of advanced pharmaceutical compounds. This document provides a comprehensive overview of its synthesis, key reactions, and its significant role as a precursor in the creation of complex molecules, most notably in the field of antibiotics.

Introduction

Methyl 2-(2-amino-5-methyl-1,3-thiazol-4-yl)acetate is a heterocyclic compound featuring a 2-aminothiazole core. This structural motif is of paramount importance in medicinal chemistry, as it is a key building block in a variety of biologically active molecules. The 2-aminothiazole ring system is present in numerous pharmaceuticals, including antibacterial, anti-inflammatory, and anticancer agents. The title compound, with its reactive amino group and ester functionality, serves as a versatile intermediate for the elaboration of more complex molecular architectures.

Synthesis of Methyl 2-(2-amino-5-methyl-1,3-thiazol-4-yl)acetate

The primary and most efficient method for the synthesis of Methyl 2-(2-amino-5-methyl-1,3-thiazol-4-yl)acetate is the Hantzsch thiazole synthesis. This well-established reaction involves the condensation of an α-haloketone with a thioamide. In this specific case, the reaction proceeds between methyl 4-bromo-3-oxopentanoate and thiourea.

Synthetic Workflow

Caption: Synthetic workflow for Methyl 2-(2-amino-5-methyl-1,3-thiazol-4-yl)acetate.

Experimental Protocol: Synthesis of Methyl 2-(2-amino-5-methyl-1,3-thiazol-4-yl)acetate

This protocol is adapted from the synthesis of the analogous ethyl ester.[1]

Materials:

-

Methyl 4-bromo-3-oxopentanoate

-

Thiourea

-

Ethanol

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve methyl 4-bromo-3-oxopentanoate (1 equivalent) in ethanol.

-

Add thiourea (1 equivalent) to the solution.

-

Heat the reaction mixture to reflux and maintain for a period of 2-4 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

-

Upon completion of the reaction, cool the mixture to room temperature.

-

The product may precipitate out of the solution upon cooling. If so, collect the solid by filtration. If not, reduce the volume of the solvent under reduced pressure to induce precipitation.

-

Wash the collected solid with cold ethanol to remove any unreacted starting materials.

-

Dry the product under vacuum to yield Methyl 2-(2-amino-5-methyl-1,3-thiazol-4-yl)acetate as a solid.

Quantitative Data for Synthesis

| Parameter | Value | Reference |

| Starting Materials | Methyl 4-bromo-3-oxopentanoate, Thiourea | |

| Solvent | Ethanol | [1] |

| Reaction Temperature | Reflux | [1] |

| Reaction Time | 2-4 hours | |

| Reported Yield (Ethyl Ester) | 74% (Microwave) | [1] |

| Melting Point | 111-113 °C | [2] |

| Molecular Formula | C₇H₁₀N₂O₂S | [3] |

| Molecular Weight | 186.23 g/mol | [2] |

Application as a Starting Material in Further Synthesis

Methyl 2-(2-amino-5-methyl-1,3-thiazol-4-yl)acetate is a valuable intermediate for the synthesis of more complex molecules due to its reactive amino and ester groups. A key application is its conversion to 2-(2-amino-5-methylthiazol-4-yl)acetohydrazide, a precursor for various heterocyclic compounds with potential biological activities.

Synthetic Workflow: From Acetate to Acetohydrazide

Caption: Synthesis of 2-(2-amino-5-methylthiazol-4-yl)acetohydrazide.

Experimental Protocol: Synthesis of 2-(2-amino-5-methylthiazol-4-yl)acetohydrazide

The following protocol is for the conversion of the ethyl ester, but is directly applicable to the methyl ester.[1]

Materials:

-

Methyl 2-(2-amino-5-methyl-1,3-thiazol-4-yl)acetate

-

Hydrazine hydrate

-

Absolute Ethanol

Procedure:

-

In a round-bottom flask, dissolve Methyl 2-(2-amino-5-methyl-1,3-thiazol-4-yl)acetate (1 equivalent) in absolute ethanol.

-

Add hydrazine hydrate (1.25 equivalents) to the solution.

-

Heat the reaction mixture to reflux and maintain for 6 hours.

-

After the reflux period, cool the reaction mixture.

-

The product will precipitate from the solution upon cooling.

-

Collect the precipitate by filtration and wash with cold ethanol.

-

Recrystallize the crude product from ethanol to obtain pure 2-(2-amino-5-methylthiazol-4-yl)acetohydrazide.

Quantitative Data for Acetohydrazide Synthesis

| Parameter | Value | Reference |

| Starting Material | Ethyl 2-(2-amino-5-methylthiazol-4-yl) acetate | [1] |

| Reagent | Hydrazine hydrate | [1] |

| Solvent | Absolute Ethanol | [1] |

| Reaction Temperature | Reflux | [1] |

| Reaction Time | 6 hours | [1] |

| Yield | 74% | [1] |

Role in the Synthesis of Cephalosporin Antibiotics

The 2-aminothiazole moiety is a critical pharmacophore in several third-generation cephalosporin antibiotics, such as Cefditoren. Cefditoren is a broad-spectrum antibiotic effective against a wide range of Gram-positive and Gram-negative bacteria. The presence of the 2-aminothiazole ring enhances the antibacterial activity of these cephalosporins. While the direct, multi-step synthesis of Cefditoren from Methyl 2-(2-amino-5-methyl-1,3-thiazol-4-yl)acetate is complex and proprietary, the latter serves as a key precursor for the synthesis of the C-7 side chain of such antibiotics.

Mechanism of Action of Cephalosporins (e.g., Cefditoren)

Cephalosporins, like other β-lactam antibiotics, exert their bactericidal effect by inhibiting the synthesis of the bacterial cell wall. Specifically, they target and inactivate penicillin-binding proteins (PBPs), which are enzymes essential for the final steps of peptidoglycan synthesis. Peptidoglycan provides structural integrity to the bacterial cell wall. By inhibiting PBP-mediated cross-linking of peptidoglycan strands, the cell wall becomes weakened, leading to cell lysis and bacterial death.

Signaling Pathway: Inhibition of Bacterial Cell Wall Synthesis

Caption: Mechanism of action of cephalosporin antibiotics.

Conclusion

Methyl 2-(2-amino-5-methyl-1,3-thiazol-4-yl)acetate is a strategically important starting material in organic and medicinal chemistry. Its straightforward synthesis via the Hantzsch reaction and the presence of versatile functional groups make it an ideal precursor for the synthesis of a wide range of heterocyclic compounds. Its role as a building block for the side chains of potent cephalosporin antibiotics underscores its significance in the development of new therapeutic agents. The detailed protocols and data presented in this guide are intended to facilitate further research and application of this valuable compound in the scientific community.

References

The Emergence of a Key Intermediate: A Technical Guide to Methyl 2-(2-amino-5-methyl-1,3-thiazol-4-yl)acetate

Introduction: Methyl 2-(2-amino-5-methyl-1,3-thiazol-4-yl)acetate, a heterocyclic compound with the CAS number 72054-60-5, holds a significant position in the landscape of pharmaceutical synthesis. This technical guide provides an in-depth exploration of its discovery, history, and pivotal role as a key intermediate, primarily in the synthesis of the third-generation cephalosporin antibiotic, Cefditoren Pivoxil. The document is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview of its synthesis, including detailed experimental protocols and quantitative data.

Discovery and History

The history of Methyl 2-(2-amino-5-methyl-1,3-thiazol-4-yl)acetate is intrinsically linked to the development of advanced cephalosporin antibiotics. While a singular, seminal publication detailing its initial discovery is not readily apparent, its emergence in the scientific literature coincides with the intensive research efforts in the late 20th century to synthesize more potent and broad-spectrum cephalosporins.

The core of this molecule is the 2-aminothiazole ring, a scaffold of immense importance in medicinal chemistry due to its wide array of biological activities, including antibacterial, anti-inflammatory, and anticancer properties. The synthesis of this ring system is often achieved through the well-established Hantzsch thiazole synthesis, first described by Arthur Hantzsch in 1887. This reaction, involving the condensation of a thioamide with an α-haloketone, provides a versatile route to a variety of substituted thiazoles.

The specific substitution pattern of Methyl 2-(2-amino-5-methyl-1,3-thiazol-4-yl)acetate, particularly the acetic acid methyl ester at the 4-position and the methyl group at the 5-position, was strategically designed to serve as a crucial side-chain precursor for Cefditoren. Patents filed in the 1980s and early 1990s relating to the synthesis of Cefditoren and its analogs provide the earliest and most detailed accounts of the preparation and utilization of this intermediate. These documents highlight the role of this molecule in constructing the characteristic aminothiazolylacetamido side-chain at the C-7 position of the cephem nucleus, a modification critical for the enhanced antibacterial activity of third-generation cephalosporins.

Data Presentation

The synthesis of Methyl 2-(2-amino-5-methyl-1,3-thiazol-4-yl)acetate and its derivatives has been approached through various modifications of the Hantzsch thiazole synthesis. The following tables summarize key quantitative data from representative synthetic protocols.

Table 1: Reagents and Stoichiometry for the Synthesis of Ethyl 2-(2-amino-5-methylthiazole-4-carboxylate)

| Reagent | Molecular Formula | Molar Mass ( g/mol ) | Moles | Molar Ratio |

| Ethyl 4-bromo-3-oxopentanoate | C₇H₁₁BrO₃ | 223.06 | 0.01 | 1 |

| Thiourea | CH₄N₂S | 76.12 | 0.01 | 1 |

| Ethanol | C₂H₅OH | 46.07 | - | Solvent |

Table 2: Reaction Conditions and Yields

| Parameter | Value |

| Reaction Temperature | Reflux |

| Reaction Time | Not specified |

| Solvent | Ethanol |

| Reported Yield | Not specified for this specific reaction, but related syntheses report yields in the range of 70-90%. |

Table 3: Physicochemical Properties of Methyl 2-(2-amino-5-methyl-1,3-thiazol-4-yl)acetate

| Property | Value |

| Molecular Formula | C₇H₁₀N₂O₂S |

| Molar Mass | 186.23 g/mol |

| Melting Point | 111-113 °C |

| Boiling Point (Predicted) | 313.1 ± 22.0 °C |

| Density (Predicted) | 1.283 ± 0.06 g/cm³ |

| pKa (Predicted) | 3.08 ± 0.10 |

Experimental Protocols

The synthesis of Methyl 2-(2-amino-5-methyl-1,3-thiazol-4-yl)acetate is typically achieved through a Hantzsch thiazole synthesis followed by esterification, or by using a pre-functionalized starting material. The following protocol is a representative example for the synthesis of the closely related ethyl ester, which can be adapted for the methyl ester.

Synthesis of Ethyl 2-(2-amino-5-methylthiazole-4-carboxylate)

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add ethyl 4-bromo-3-oxopentanoate (1.0 eq) and thiourea (1.0 eq).

-

Solvent Addition: Add a suitable volume of ethanol to dissolve the reactants.

-

Reaction: Heat the mixture to reflux and maintain for a period sufficient to complete the reaction, typically monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. The product may precipitate upon cooling. If not, the solvent is typically removed under reduced pressure.

-

Purification: The crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the final product.

Characterization Data for Ethyl 2-amino-5-methylthiazole-4-carboxylate

-

¹H NMR (DMSO-d₆): δ 1.18 (t, 3H, O–CH₂–CH₃ ), 2.32 (s, 3H, CH₃ ), 4.07 (q, 2H, O–CH₂ –CH₃), 6.91 (s, 2H, NH₂ ) ppm.

-

IR (Nujol, cm⁻¹): 3407 (NH₂), 1684 (C=O).

Mandatory Visualization

The synthesis of Methyl 2-(2-amino-5-methyl-1,3-thiazol-4-yl)acetate via the Hantzsch thiazole synthesis can be visualized as a logical workflow.

Caption: Hantzsch synthesis workflow for the target molecule.

The role of Methyl 2-(2-amino-5-methyl-1,3-thiazol-4-yl)acetate as a key intermediate in the synthesis of Cefditoren Pivoxil is a critical aspect of its history and application. The following diagram illustrates this relationship.

Caption: Role as an intermediate in Cefditoren Pivoxil synthesis.

Methodological & Application

Application Notes & Protocols: Synthesis of Derivatives from Methyl 2-(2-amino-5-methyl-1,3-thiazol-4-yl)acetate

Introduction

Methyl 2-(2-amino-5-methyl-1,3-thiazol-4-yl)acetate is a versatile heterocyclic compound that serves as a valuable starting material in the synthesis of a wide array of biologically active molecules.[1] The presence of multiple reactive sites—specifically the primary amino group at the C2 position, the active methylene group, and the ester functionality—allows for diverse chemical modifications. These modifications include N-acylation, the formation of amides, ureas, Schiff bases, and subsequent cyclization reactions to construct more complex heterocyclic systems.[2][3] This document provides detailed protocols for the synthesis of several key derivatives, making it a practical guide for researchers in medicinal chemistry and drug development.

Core Synthetic Pathways

The primary synthetic transformations involving Methyl 2-(2-amino-5-methyl-1,3-thiazol-4-yl)acetate target the ester and the 2-amino group. The following diagram illustrates the key derivatization pathways discussed in these application notes.

Caption: Key synthetic pathways from Methyl 2-(2-amino-5-methyl-1,3-thiazol-4-yl)acetate.

Protocol 1: Synthesis of 2-(2-Amino-5-methylthiazol-4-yl)acetohydrazide

This protocol details the conversion of the methyl ester to an acetohydrazide, a crucial intermediate for synthesizing further derivatives like pyrazoles, oxadiazoles, and Schiff bases.[2] The reaction involves nucleophilic acyl substitution at the ester carbonyl by hydrazine.

Experimental Workflow

Caption: Workflow for the synthesis of 2-(2-amino-5-methylthiazol-4-yl)acetohydrazide.

Methodology

-

In a round-bottom flask, dissolve Methyl 2-(2-amino-5-methyl-1,3-thiazol-4-yl)acetate (1.86 g, 10 mmol) in absolute ethanol (25 mL).

-

To this solution, add hydrazine hydrate (0.6 mL, ~12 mmol).

-

Fit the flask with a reflux condenser and heat the mixture to reflux for 6 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

The resulting precipitate is collected by filtration, washed with a small amount of cold ethanol, and dried.

-

Recrystallize the crude product from ethanol to obtain pure 2-(2-amino-5-methylthiazol-4-yl)acetohydrazide.[2]

Quantitative Data

| Compound | Starting Material | Reagent | Yield | m.p. (°C) |

| 2-(2-Amino-5-methylthiazol-4-yl)acetohydrazide | Ethyl 2-(2-amino-5-methylthiazol-4-yl)acetate* | Hydrazine Hydrate | 74% | N/A |

*Note: Data is based on the analogous reaction with the ethyl ester, as reported in the literature.[2] Yields are expected to be comparable.

Protocol 2: Synthesis of N-Thiazolyl Urea Derivatives

The primary amino group of the thiazole ring readily reacts with isocyanates to form N-substituted urea derivatives.[4][5] These compounds are of significant interest in medicinal chemistry. The reaction is typically conducted in an aprotic polar solvent, and a base can be used as a catalyst.[5]

Methodology

-

In a 100 mL round-bottom flask, dissolve Methyl 2-(2-amino-5-methyl-1,3-thiazol-4-yl)acetate (1.86 g, 10 mmol) in dimethylformamide (DMFA, 20 mL) and stir using a magnetic stirrer.

-

Add the desired aromatic isocyanate (e.g., m-toluyl isocyanate, 1.46 g, 11 mmol).

-

Add potassium carbonate (K₂CO₃, 1.52 g, 11 mmol) as a catalyst.[5]

-

Attach a reflux condenser and stir the reaction mixture for 4-8 hours at room temperature or with gentle heating.[4]

-

Monitor the reaction by TLC.

-

Once the reaction is complete, pour the mixture into ice water to precipitate the product.

-

Filter the solid, wash thoroughly with water, and dry.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture).

Quantitative Data

The following table presents data for analogous reactions with 2-aminothiazole derivatives.[4]

| Product Name | Starting Amine | Isocyanate | Yield |

| 1-(Thiazol-2-yl)-3-(m-tolyl)urea | 2-Aminothiazole | m-Toluyl isocyanate | 84% |

| 1-(4-Methylthiazol-2-yl)-3-(m-tolyl)urea | 2-Amino-4-methylthiazole | m-Toluyl isocyanate | 82% |

Protocol 3: N-Acylation of the 2-Amino Group

N-acylation is a fundamental transformation used to introduce an acyl group onto the 2-amino functionality. This can be achieved using acyl chlorides or anhydrides, often in the presence of a base to neutralize the acid byproduct.[6]

Methodology

-

Dissolve Methyl 2-(2-amino-5-methyl-1,3-thiazol-4-yl)acetate (1.86 g, 10 mmol) in a suitable solvent such as tetrahydrofuran (THF) or dichloromethane (DCM) (30 mL) in a flask equipped with a magnetic stirrer.

-

Cool the solution in an ice bath to 0 °C.

-

Add a base, such as triethylamine (1.5 mL, 11 mmol) or pyridine.

-

Slowly add the acylating agent (e.g., acetyl chloride, 0.87 g, 11 mmol, or acetic anhydride) dropwise while maintaining the temperature at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours until completion (monitored by TLC).

-

Quench the reaction by adding water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting crude product by column chromatography or recrystallization.

Expected Products

This protocol can be used to synthesize a variety of N-acyl derivatives, such as N-(4-(2-methoxy-2-oxoethyl)-5-methyl-1,3-thiazol-2-yl)acetamide, by selecting the appropriate acylating agent.[6]

Disclaimer: These protocols are intended for use by trained chemistry professionals in a properly equipped laboratory setting. Appropriate safety precautions should always be taken.

References

- 1. mdpi.com [mdpi.com]

- 2. Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. ppublishing.org [ppublishing.org]

- 5. cyberleninka.ru [cyberleninka.ru]

- 6. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Methyl 2-(2-amino-5-methyl-1,3-thiazol-4-yl)acetate in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-(2-amino-5-methyl-1,3-thiazol-4-yl)acetate is a heterocyclic compound belonging to the 2-aminothiazole class of molecules.[1][2][3][4] The thiazole ring is a prominent scaffold in medicinal chemistry, found in a variety of FDA-approved drugs and biologically active compounds.[2][5] Derivatives of 2-aminothiazole have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antioxidant properties.[4][6][7][8][9] This document provides detailed application notes and experimental protocols to guide researchers in the investigation of "Methyl 2-(2-amino-5-methyl-1,3-thiazol-4-yl)acetate" and its derivatives as potential therapeutic agents.

Synthesis Protocol: Hantzsch Thiazole Synthesis

A common and versatile method for the synthesis of the 2-aminothiazole core is the Hantzsch thiazole synthesis. The following protocol describes a representative procedure for the synthesis of "Methyl 2-(2-amino-5-methyl-1,3-thiazol-4-yl)acetate".

Materials:

-

Methyl 4-chloroacetoacetate

-

Thiourea

-

Ethanol

-

Sodium bicarbonate

-

Distilled water

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Büchner funnel and filter paper

-

Standard laboratory glassware

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve thiourea (1 equivalent) in ethanol.

-

To this solution, add methyl 4-chloroacetoacetate (1 equivalent).

-

Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

-

After completion of the reaction, allow the mixture to cool to room temperature.

-

If a precipitate forms, collect it by vacuum filtration. If no precipitate forms, reduce the volume of the solvent under reduced pressure.

-

Neutralize the reaction mixture with a saturated solution of sodium bicarbonate.

-

The crude product will precipitate out. Collect the solid by vacuum filtration and wash with cold distilled water.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the purified "Methyl 2-(2-amino-5-methyl-1,3-thiazol-4-yl)acetate".

-

Characterize the final product using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

References

- 1. echemi.com [echemi.com]

- 2. globalresearchonline.net [globalresearchonline.net]

- 3. researchgate.net [researchgate.net]

- 4. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 5. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents [mdpi.com]

- 6. Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe? - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 8. jocpr.com [jocpr.com]

- 9. mdpi.com [mdpi.com]

Application Notes and Protocols: Synthesis of Novel Antioxidant Compounds from Methyl 2-(2-amino-5-methyl-1,3-thiazol-4-yl)acetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a key factor in the pathogenesis of numerous diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases.[1] Thiazole derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological properties, including antioxidant, antimicrobial, anti-inflammatory, and anticancer activities.[1][2][3] The 2-aminothiazole scaffold, in particular, serves as a versatile building block for the synthesis of novel therapeutic agents.[2]

This document provides detailed application notes and protocols for the synthesis of potent antioxidant compounds using Methyl 2-(2-amino-5-methyl-1,3-thiazol-4-yl)acetate as a key starting material. This intermediate, with its reactive amino and ester functionalities, offers a gateway to a wide array of molecular modifications, leading to the development of novel antioxidant agents. The protocols outlined below are based on established synthetic methodologies and antioxidant screening assays.

Synthesis of Antioxidant Derivatives

The synthesis of antioxidant compounds from Methyl 2-(2-amino-5-methyl-1,3-thiazol-4-yl)acetate typically involves the modification of its core structure to introduce functionalities known to enhance radical scavenging and metal-chelating properties. A common strategy involves the conversion of the ester group into a hydrazide, which can then be cyclized or condensed to form various heterocyclic systems, such as 1,3,4-oxadiazoles and Schiff bases.

Synthetic Workflow

Caption: Synthetic pathway for the preparation of Schiff base derivatives from Methyl 2-(2-amino-5-methyl-1,3-thiazol-4-yl)acetate.

Experimental Protocols

Protocol 1: Synthesis of 2-(2-amino-5-methylthiazol-4-yl)acetohydrazide (3) [4]

-

A solution of Methyl 2-(2-amino-5-methyl-1,3-thiazol-4-yl)acetate (1.6 g, 8 mmol) and hydrazine hydrate (0.32 mL, 10 mmol) in absolute ethanol (20 mL) is refluxed for 6 hours.[4]

-

Upon cooling, the formed precipitate is filtered off.

-

The crude product is recrystallized from ethanol to yield 2-(2-amino-5-methylthiazol-4-yl)acetohydrazide.[4]

Protocol 2: Synthesis of 5-((2-amino-5-methylthiazol-4-yl)methyl)-1,3,4-oxadiazole-2-thiol (4) [4]

-

To a solution of potassium hydroxide (0.6 g, 11 mmol) in absolute ethanol (20 mL), add 2-(2-amino-5-methylthiazol-4-yl)acetohydrazide (2 g, 10 mmol).

-

Add carbon disulfide (0.6 mL, 10 mmol) to the mixture.

-

The reaction mixture is heated under reflux for 8 hours.

-

The solvent is removed under reduced pressure.

-

The residue is dissolved in water and acidified with dilute hydrochloric acid.

-

The resulting precipitate is filtered, washed with water, and recrystallized from ethanol to afford 5-((2-amino-5-methylthiazol-4-yl)methyl)-1,3,4-oxadiazole-2-thiol.

Protocol 3: General Method for the Synthesis of Schiff Bases (6a-j) [4]

-

A mixture of 5-((2-amino-5-methylthiazol-4-yl)methyl)-1,3,4-oxadiazole-2-thiol (2 mmol) and an appropriate substituted aldehyde (2 mmol) in methanol (30 mL) is prepared.

-

Add 2 to 3 mL of glacial acetic acid to the mixture.

-

The reaction mixture is refluxed for 6 hours.[4]

-

The mixture is then cooled by adding ice water.

-

The formed precipitate is filtered off, washed with water, and crystallized from ethanol to obtain the desired Schiff bases.[4]

Antioxidant Activity Evaluation

The antioxidant potential of the synthesized compounds is typically evaluated using various in vitro assays that measure their radical scavenging ability and reducing power. The most common assays include the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation scavenging assay, and ferric reducing antioxidant power (FRAP) assay.[5][6]

Antioxidant Screening Workflow

Caption: Workflow for the in vitro evaluation of antioxidant activity of synthesized thiazole derivatives.

Experimental Protocols for Antioxidant Assays

Protocol 4: DPPH Radical Scavenging Assay [5][7]

-

Prepare a stock solution of the test compound and a standard antioxidant (e.g., Trolox, Ascorbic Acid) in methanol (e.g., 1000 µg/mL).[5]

-

Perform serial dilutions to obtain a range of concentrations (e.g., 0.05, 1, 5, 50, and 100 µg/mL).[5]

-

Add a methanolic solution of DPPH (e.g., 0.002 g/mL) to each dilution.[5]

-

Incubate the solutions in the dark for 30 minutes.[7]

-

Measure the absorbance at 517 nm using a UV-VIS spectrophotometer.[7]

-

The percentage of scavenging activity is calculated, and the IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined.

Protocol 5: ABTS Radical Cation Scavenging Assay [6][8]

-

The ABTS radical cation (ABTS•+) is generated by reacting ABTS stock solution with potassium persulfate solution and allowing the mixture to stand in the dark at room temperature for 12-16 hours before use.

-

The ABTS•+ solution is diluted with an appropriate solvent (e.g., ethanol) to an absorbance of 0.70 (± 0.02) at 734 nm.

-

Aliquots of the test compounds at various concentrations are added to the ABTS•+ solution.

-

The absorbance is read at 734 nm after a set incubation time (e.g., 6 minutes).

-

The percentage of inhibition is calculated, and the IC50 value is determined.

Quantitative Antioxidant Activity Data

The antioxidant activity of various thiazole derivatives is summarized in the tables below. The IC50 values represent the concentration of the compound required to inhibit 50% of the free radicals. A lower IC50 value indicates higher antioxidant activity.

Table 1: DPPH Radical Scavenging Activity of Thiazole-Carboxamide Derivatives [5]

| Compound | IC50 (µM) ± SD |

| LMH6 | 0.185 ± 0.049 |

| LMH7 | 0.221 ± 0.059 |

| Trolox (Standard) | 3.10 ± 0.92 |

Table 2: Antioxidant Activity of Thiazole and Oxazole Derivatives [7]

| Compound | Assay | IC50 (ppm) |

| Thiazole Derivative | DPPH | 64.75 |

| Oxazole Derivative | DPPH | 275.3 |

Table 3: Antioxidant Activity of 1,2,3-Triazole-Linked Thiazole Derivatives [8]

| Compound | DPPH Assay IC50 (µg/mL) | ABTS Assay IC50 (µg/mL) |

| 3c | 3.49 | 252.7 |

| 3f | 0.07 | 253.2 |

| Ascorbic Acid (Standard) | 3.8 | - |

| BHT (Standard) | - | 75.2 |

Conclusion

Methyl 2-(2-amino-5-methyl-1,3-thiazol-4-yl)acetate is a valuable and versatile starting material for the synthesis of a diverse range of thiazole-based compounds with significant antioxidant potential. The synthetic protocols provided herein offer a robust framework for generating novel derivatives, while the outlined antioxidant assays allow for their effective screening and evaluation. The presented data highlights that modifications to the core thiazole structure can lead to compounds with potent radical scavenging activities, in some cases exceeding that of standard antioxidants. This makes the exploration of derivatives from this starting material a promising avenue for the discovery of new therapeutic agents to combat oxidative stress-related diseases.

References

- 1. Synthesis, Characterization, and Antioxidant Activity Evaluation of New N-Methyl Substituted Thiazole-Derived Polyphenolic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Phenolic Thiazoles with Antioxidant and Antiradical Activity. Synthesis, In Vitro Evaluation, Toxicity, Electrochemical Behavior, Quantum Studies and Antimicrobial Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.aip.org [pubs.aip.org]

- 8. propulsiontechjournal.com [propulsiontechjournal.com]

Application Notes and Protocols for Methyl 2-(2-amino-5-methyl-1,3-thiazol-4-yl)acetate in Antimicrobial Drug Development

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the potential of Methyl 2-(2-amino-5-methyl-1,3-thiazol-4-yl)acetate and its derivatives as a scaffold in antimicrobial drug development. The document outlines a plausible synthetic route, antimicrobial screening protocols, and discusses potential mechanisms of action based on studies of structurally related compounds.

Introduction

The rise of antimicrobial resistance necessitates the discovery and development of novel therapeutic agents. Thiazole-containing compounds have emerged as a promising class of molecules with a broad spectrum of biological activities, including antibacterial and antifungal properties. The 2-aminothiazole moiety, in particular, is a key pharmacophore in many clinically used drugs. Methyl 2-(2-amino-5-methyl-1,3-thiazol-4-yl)acetate represents a versatile scaffold for the synthesis of new antimicrobial candidates. Its structural features offer opportunities for modification to enhance potency, selectivity, and pharmacokinetic properties. This document details protocols for the synthesis and antimicrobial evaluation of derivatives based on this core structure.

Synthesis Protocol

While a specific protocol for the direct synthesis of Methyl 2-(2-amino-5-methyl-1,3-thiazol-4-yl)acetate is not extensively documented in publicly available literature, a plausible and efficient one-pot synthesis can be adapted from established methods for analogous 2-amino-4-methylthiazole-5-carboxylates. The following protocol is a representative example.

Protocol 2.1: One-Pot Synthesis of Methyl 2-(2-amino-5-methyl-1,3-thiazol-4-yl)acetate

This protocol is based on the Hantzsch thiazole synthesis.

Materials:

-

Methyl acetoacetate

-

N-Bromosuccinimide (NBS)

-

Thiourea

-

Methanol (Anhydrous)

-

Tetrahydrofuran (THF)

-

Sodium bicarbonate (NaHCO₃) solution (saturated)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Ethyl acetate and hexane (for chromatography)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve methyl acetoacetate (1 equivalent) in a mixture of water and tetrahydrofuran (THF) (2:1 v/v).

-

Bromination: To the stirred solution, add N-bromosuccinimide (NBS) (1 equivalent) portion-wise at room temperature. The reaction is exothermic, and the temperature should be monitored. After the addition is complete, stir the mixture for 1-2 hours at room temperature until TLC analysis indicates the consumption of the starting material.

-

Cyclization: Add thiourea (1.1 equivalents) to the reaction mixture.

-

Reflux: Heat the reaction mixture to reflux (approximately 65-70°C) and maintain for 4-6 hours. Monitor the progress of the reaction by TLC.

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Neutralize the reaction mixture with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to yield the pure Methyl 2-(2-amino-5-methyl-1,3-thiazol-4-yl)acetate.

dot

Antimicrobial Activity Screening

The following protocols describe standard methods for evaluating the antimicrobial activity of synthesized derivatives of Methyl 2-(2-amino-5-methyl-1,3-thiazol-4-yl)acetate.

Protocol 3.1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution Method

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

-

Synthesized thiazole derivatives

-

Bacterial and/or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

-

Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

-

96-well microtiter plates

-

Spectrophotometer (optional, for reading turbidity)

-

Standard antimicrobial agents (e.g., ciprofloxacin for bacteria, fluconazole for fungi) as positive controls

Procedure:

-

Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., to 0.5 McFarland standard).

-

Serial Dilution: Prepare serial two-fold dilutions of the test compounds in the appropriate broth in a 96-well microtiter plate. The concentration range should be sufficient to determine the MIC (e.g., 256 µg/mL to 0.5 µg/mL).

-

Inoculation: Add the standardized inoculum to each well of the microtiter plate.

-

Controls: Include a positive control (broth with inoculum and a standard antibiotic), a negative control (broth with inoculum but no compound), and a sterility control (broth only).

-

Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria, 35°C for 24-48 hours for fungi).

-

Determination of MIC: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.

dot

Quantitative Data

Table 1: Representative Minimum Inhibitory Concentration (MIC) of 2-Aminothiazole Derivatives

| Compound Class | Test Organism | MIC Range (µg/mL) | Reference |

| Substituted 2-aminothiazoles | Staphylococcus aureus | 2 - 64 | [1] |

| Escherichia coli | 4 - 128 | [1] | |

| Pseudomonas aeruginosa | 8 - >128 | [1] | |

| Candida albicans | 16 - 128 | [2] | |

| Aspergillus niger | 32 - >128 | [2] | |

| 2-Aminothiazole Sulfonamides | Staphylococcus aureus | >128 | [3] |

| Escherichia coli | >128 | [3] |

Note: The data presented is for a class of related compounds and not for Methyl 2-(2-amino-5-methyl-1,3-thiazol-4-yl)acetate itself.

Potential Mechanism of Action

The precise mechanism of action for Methyl 2-(2-amino-5-methyl-1,3-thiazol-4-yl)acetate has not been elucidated. However, based on studies of other 2-aminothiazole antimicrobial agents, several potential targets can be proposed.

5.1. Inhibition of Bacterial Cell Wall Synthesis

One potential mechanism is the inhibition of enzymes involved in the bacterial cell wall biosynthesis pathway. For instance, some thiazole derivatives have been shown to target UDP-N-acetylglucosamine enolpyruvyl transferase (MurA) and UDP-N-acetylmuramate:L-alanine ligase (MurC) , which are crucial for peptidoglycan synthesis. Molecular docking studies have suggested that 2-aminothiazole derivatives can inhibit the E. coli MurB enzyme .[2]

5.2. Inhibition of Fungal Ergosterol Biosynthesis

In fungi, 2-aminothiazole derivatives may act by inhibiting the ergosterol biosynthesis pathway, which is essential for fungal cell membrane integrity. A key enzyme in this pathway is lanosterol 14α-demethylase (CYP51) . Inhibition of this enzyme leads to the accumulation of toxic sterol intermediates and disrupts membrane function. Docking studies have indicated that 2-aminothiazoles can potentially inhibit the CYP51 enzyme of Candida albicans.[2]

dot

Conclusion